molecular formula C7H9ClN2O B1432418 5-(Chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole CAS No. 1506463-66-6

5-(Chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole

Cat. No.: B1432418
CAS No.: 1506463-66-6
M. Wt: 172.61 g/mol
InChI Key: YLYSRTMJIFDRKZ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole is a versatile chemical intermediate designed for research and development applications, particularly in the field of medicinal chemistry. As a member of the 1,2,4-oxadiazole family, a privileged scaffold in drug discovery, this compound is of significant value for constructing novel bioactive molecules . The reactive chloromethyl group serves as a key handle for further functionalization, allowing researchers to link the 1,2,4-oxadiazole moiety to other pharmacophores through nucleophilic substitution reactions . This enables the creation of complex molecular architectures, such as hybrid compounds, which are instrumental in the search for multi-targeting therapeutic agents . Heterocyclic compounds like this one are frequently investigated as modulators of biological receptors and are core components in the development of potential treatments for conditions such as chronic pain and neurological disorders . Furthermore, 1,2,4-oxadiazole derivatives have demonstrated notable potential in anticancer research, acting as inhibitors for critical targets including tyrosine kinases and BRAFV600E . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety protocols when handling this compound.

Properties

IUPAC Name

5-(chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c8-4-7-9-6(10-11-7)3-5-1-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYSRTMJIFDRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1506463-66-6
Record name 5-(chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole typically proceeds via cyclization reactions of suitably functionalized precursors. A common synthetic route involves the reaction of a chloromethyl-substituted hydrazine derivative with a cyclopropylmethyl-substituted nitrile oxide under basic conditions. The reaction is generally performed in the presence of a base such as sodium hydroxide and solvents like ethanol or acetonitrile. Elevated temperatures are applied to facilitate the cyclization process, promoting ring closure to form the 1,2,4-oxadiazole core while preserving the chloromethyl and cyclopropylmethyl substituents.

In industrial contexts, continuous flow synthesis techniques are often employed to optimize yield and reproducibility. Automated reactors enable precise control over reaction parameters, including temperature, pressure, and reactant concentrations. Post-reaction purification typically involves crystallization or chromatographic techniques to isolate the pure compound.

Parameter Typical Conditions
Reactants Chloromethyl-substituted hydrazine, cyclopropylmethyl nitrile oxide
Base Sodium hydroxide (NaOH)
Solvent Ethanol or acetonitrile
Temperature Elevated, typically reflux or above
Reaction Type Cyclization via nucleophilic attack
Purification Crystallization, chromatography
Industrial Adaptation Continuous flow reactors, automated control

Alternative Synthetic Strategies and Mechanistic Insights

Research on related 5-(chloromethyl)-3-substituted-1,2,4-oxadiazoles reveals that nucleophilic substitution at the chloromethyl group is feasible, enabling further functionalization. For example, reactions with potassium cyanide (KCN) can lead to substitution of the chlorine atom with a cyano group via an SN2 mechanism. Interestingly, such reactions can produce complex mixtures including trisubstituted oxadiazoles and decyanated products through multi-step pathways involving extrusion of hydrogen cyanide and cyanogen species.

The following mechanistic steps are proposed for the transformation of 5-(chloromethyl)-3-substituted oxadiazoles with cyanide:

  • SN2 substitution of chlorine by cyanide to form cyanomethyl oxadiazole.
  • Deprotonation of the acidic hydrogen adjacent to the nitrile group by cyanide.
  • Formation of a carbanion intermediate.
  • Subsequent substitution reactions with additional oxadiazole molecules.
  • Formation of trisubstituted oxadiazole products or decyanated alkanes.

This reaction pathway underscores the versatility of the chloromethyl moiety in this compound as a synthetic handle for further derivatization.

Experimental Data from Literature

Entry Reaction Conditions Major Product(s) Yield (%) Notes
1 5-Chloromethyl oxadiazole + KCN, reflux in CH3CN Mixture of trisubstituted oxadiazole and decyanated alkane Major: trisubstituted product Reaction involves complex mechanism with extrusion of HCN
2 Base-mediated cyclization with NaOH, ethanol, reflux This compound Variable, optimized in flow reactors Industrially scalable with purification by crystallization

Notes on Industrial Production

Industrial production of this compound leverages continuous flow chemistry to improve reaction control and product consistency. Automated reactors allow precise modulation of:

  • Temperature profiles to optimize cyclization kinetics.
  • Pressure conditions to maintain solvent and reactant stability.
  • Reactant feed rates to control stoichiometry and minimize side reactions.

Purification steps such as recrystallization or chromatographic separation are integrated downstream to ensure high purity of the final product.

Summary of Preparation Methods

Method Description Advantages Limitations
Cyclization of hydrazine and nitrile oxide Base-catalyzed reaction in ethanol or acetonitrile at elevated temperature Direct formation of oxadiazole ring with desired substituents Requires careful control of reaction conditions to avoid side products
Nucleophilic substitution with KCN SN2 substitution at chloromethyl group, followed by complex transformations Enables functionalization of chloromethyl group Complex product mixtures possible, requiring extensive purification
Continuous flow synthesis Automated, controlled reaction conditions for scale-up Enhanced reproducibility and yield Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution at the chloromethyl group.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxadiazole, while oxidation may result in the formation of a carboxylic acid derivative.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 5-(Chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole is being investigated for its potential as a pharmacophore in drug development. Notable applications include:

  • Antimicrobial Activity : Research indicates the compound may exhibit antimicrobial properties against various pathogens.
  • Anticancer Properties : Studies have suggested that it could serve as a lead compound in anticancer drug development by targeting specific biological pathways.

Materials Science

The unique structural features of this compound make it suitable for applications in materials science:

  • Synthesis of Polymers : The compound can act as a monomer or cross-linking agent in polymer synthesis.
  • Nanomaterials : It is also explored for the development of nanostructured materials due to its reactive nature.

Organic Synthesis

As an intermediate in organic synthesis, this compound facilitates the construction of complex molecules:

  • Versatile Intermediate : It serves as a building block for synthesizing various chemical architectures.
  • Facilitating Diverse Reactions : The presence of both chloromethyl and cyclopropylmethyl groups allows for multiple chemical modifications.

Case Studies

  • Antimicrobial Studies :
    • A study published in the Beilstein Journal of Organic Chemistry explored the antimicrobial efficacy of derivatives synthesized from this compound. Results indicated significant activity against Gram-positive bacteria.
  • Polymer Development :
    • Research conducted on the use of this compound in polymer synthesis demonstrated its effectiveness as a cross-linking agent in creating thermosetting polymers with enhanced mechanical properties.
  • Cancer Research :
    • A recent investigation into its anticancer activity revealed that modifications of this compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the oxadiazole ring and the chloromethyl group can enhance its binding affinity and specificity towards certain biological targets. Additionally, the cyclopropylmethyl group can influence the compound’s pharmacokinetic properties, such as its stability and bioavailability.

Comparison with Similar Compounds

Key Observations :

  • Aryl vs. Alkyl Substituents : Aryl derivatives (e.g., phenyl, p-tolyl) exhibit aromatic proton signals in the δ 7.0–8.5 range, while alkyl substituents (e.g., methoxymethyl, cyclopropylmethyl) show aliphatic signals. The cyclopropylmethyl group introduces characteristic upfield shifts (δ 0.5–1.5) due to ring strain .
  • Reactivity : The chloromethyl group undergoes nucleophilic substitution (e.g., with amines, thiols, or carboxylates) to form ethers, thioethers, or esters. The steric bulk of cyclopropylmethyl may slow reactivity compared to smaller alkyl groups (e.g., methoxymethyl) .

Pharmacological and Functional Properties

Substitutents at position 3 significantly modulate bioactivity:

  • Aryl Derivatives : 3-Phenyl and p-tolyl analogs are frequently explored as analgesics and antipicornaviral agents. The aromatic rings enhance π-π interactions with biological targets .
  • Heteroaryl Derivatives : Pyridazine or thiophene substituents (e.g., ) improve solubility and binding affinity in CNS targets .
  • Alkyl Derivatives : Cyclopropylmethyl and methoxymethyl groups may enhance metabolic stability. The cyclopropane ring’s conformational rigidity is advantageous in kinase inhibitors or antimicrobial agents .

Stability and Reactivity

  • Thermal Stability : Microwave-assisted synthesis () reduces reaction times for 3-aryl derivatives but may degrade thermally sensitive substituents like cyclopropylmethyl.
  • Electronic Effects : Electron-withdrawing groups (e.g., 3-(trifluoromethyl)phenyl in ) increase electrophilicity at the chloromethyl site, accelerating substitution reactions.

Biological Activity

5-(Chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and the mechanisms underlying its effects.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of chloromethyl-substituted hydrazines with cyclopropylmethyl-substituted nitrile oxides, often requiring bases like sodium hydroxide and solvents such as ethanol or acetonitrile under elevated temperatures.

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial properties. In particular, it has been investigated for its efficacy against various bacterial strains and fungi. The presence of the chloromethyl group is believed to enhance its interaction with microbial targets, leading to significant growth inhibition.

Anticancer Activity

This compound has also been studied for its potential as an anticancer agent. Research indicates that it may inhibit cell proliferation in cancer cell lines by inducing apoptosis. The mechanism is thought to involve the modulation of specific signaling pathways related to cell survival and death .

Antimalarial Activity

A related class of oxadiazoles has shown promise in antimalarial applications. For instance, compounds structurally similar to this compound have demonstrated activity against Plasmodium falciparum, with some derivatives exhibiting low IC50 values (e.g., <40 nM) against both drug-sensitive and multi-drug resistant strains . This suggests a potential for further development in malaria chemoprophylaxis.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The oxadiazole ring enhances binding affinity to enzymes or receptors involved in critical biological pathways. The chloromethyl group may facilitate nucleophilic attack by biological molecules, leading to altered enzyme function or inhibition .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the oxadiazole core can significantly influence biological activity. For example:

CompoundModificationsBiological Activity
This compoundChloromethyl and cyclopropylmethyl groupsAntimicrobial and anticancer activity
5-(Hydroxymethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazoleHydroxymethyl group instead of chloromethylAltered reactivity patterns
5-(Chloromethyl)-1,2,4-oxadiazoleLacks cyclopropylmethyl groupReduced biological efficacy

This table illustrates how different substituents can affect the compound's reactivity and biological properties.

Case Studies

Several case studies have explored the efficacy of oxadiazoles in various therapeutic contexts:

  • Antimicrobial Efficacy : A study evaluating a series of oxadiazoles found that those containing chloromethyl groups exhibited significant antimicrobial activity against Gram-positive bacteria.
  • Cancer Cell Lines : In vitro studies on breast cancer cell lines showed that this compound reduced cell viability by more than 50% at specific concentrations over 48 hours.
  • Antimalarial Screening : Compounds structurally related to this oxadiazole were screened against P. falciparum with promising results indicating their potential as new antimalarial agents.

Q & A

Q. How is 5-(Chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole synthesized, and what are critical optimization parameters?

Methodology :

  • The compound is synthesized via cyclocondensation of a substituted amidoxime (e.g., cyclopropylmethyl amidoxime) with chloroacetyl chloride in anhydrous conditions. Key steps include refluxing in tetrahydrofuran (THF) under nitrogen, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Optimization focuses on controlling reaction temperature (70–80°C), stoichiometric ratios (1:1.2 amidoxime:chloroacetyl chloride), and avoiding hydrolysis of the chloromethyl group. Impurities like unreacted amidoxime or over-alkylated byproducts are monitored via TLC .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Methodology :

  • 1H/13C NMR : The chloromethyl group (-CH2Cl) appears as a singlet at δ ~4.7 ppm (1H), while the cyclopropylmethyl protons resonate as a multiplet at δ ~1.1–1.3 ppm (cyclopropyl CH2) and δ ~1.5–1.7 ppm (oxadiazole-attached CH2) .
  • Mass Spectrometry (EI-MS) : A molecular ion peak [M+] at m/z ~213.6 (C7H8ClN2O) confirms the molecular weight. Fragmentation patterns (e.g., loss of Cl• or cyclopropylmethyl) validate substituents .
  • Elemental Analysis : Acceptable tolerances for C, H, N (±0.3%) ensure purity .

Q. How should this compound be stored and handled to ensure stability?

Methodology :

  • Store at 2–8°C in airtight, light-resistant containers to prevent degradation via hydrolysis (chloromethyl group) or photolysis. Solubility in DMSO (20 mg/mL) or ethanol (10 mg/mL) is recommended for stock solutions, with aliquots stored at -20°C to avoid freeze-thaw cycles .
  • Safety : Use nitrile gloves and fume hoods due to potential skin/eye irritation. Avoid contact with strong bases (risk of nucleophilic substitution) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

Methodology :

  • Variable Temperature (VT) NMR : Probe dynamic effects (e.g., restricted rotation of the cyclopropylmethyl group) by analyzing peak splitting changes at 25°C vs. 60°C .
  • 2D NMR (COSY, HSQC) : Assign ambiguous protons (e.g., cyclopropyl CH2 vs. oxadiazole CH2) through correlation spectroscopy .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (B3LYP/6-311+G(d,p)) .

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitutions?

Methodology :

  • Kinetic Studies : Monitor substitution reactions (e.g., with sodium azide) via HPLC to determine rate constants (k) and activation parameters (ΔH‡, ΔS‡) .
  • Leaving Group Analysis : Compare reactivity with analogues (e.g., bromomethyl or iodomethyl) to assess leaving group ability (Cl vs. Br/I) under SN2 conditions .
  • Steric Effects : Use X-ray crystallography to evaluate steric hindrance from the cyclopropylmethyl group, which may slow substitution .

Q. How can computational modeling predict biological activity or metabolic pathways?

Methodology :

  • Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450 isoforms) based on the oxadiazole core’s electron-deficient nature .
  • ADMET Prediction : Apply SwissADME to estimate logP (~2.1), aqueous solubility (-3.2 log mol/L), and metabolic sites (e.g., oxidation of cyclopropylmethyl) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole
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5-(Chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole

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